2-Ethylmethcathinone hydrochloride
Overview
Description
2-Ethylmethcathinone hydrochloride is a synthetic stimulant belonging to the cathinone class of chemicals. It is structurally related to amphetamines and phenethylamines and is known for its stimulant and entactogenic properties. This compound is often used in forensic and toxicological research due to its potential psychoactive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylmethcathinone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethylphenylacetone and methylamine.
Reaction: The 2-ethylphenylacetone undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Ethylmethcathinone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted amines.
Scientific Research Applications
2-Ethylmethcathinone hydrochloride is primarily used in forensic and toxicological research. Its applications include:
Forensic Analysis: Used as a reference standard in the identification of synthetic cathinones in seized materials.
Toxicology Studies: Investigated for its potential toxicological effects and metabolic pathways.
Pharmacological Research: Studied for its stimulant and entactogenic properties, which are similar to those of other cathinones and amphetamines.
Mechanism of Action
The mechanism of action of 2-Ethylmethcathinone hydrochloride involves the inhibition of monoamine transporters, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft. This results in enhanced stimulation and mood elevation. The compound primarily targets the dopamine transporter, similar to other stimulant drugs .
Comparison with Similar Compounds
Similar Compounds
4-Methylmethcathinone: Known for its stimulant effects and commonly found in “bath salts.”
Methcathinone: A potent stimulant with a similar mechanism of action.
Mephedrone: Another synthetic cathinone with entactogenic and stimulant properties.
Uniqueness
2-Ethylmethcathinone hydrochloride is unique due to its specific structural modifications, which may result in distinct pharmacological and toxicological profiles compared to other cathinones. Its ethyl group at the phenyl ring differentiates it from other similar compounds, potentially altering its potency and duration of action .
Properties
IUPAC Name |
1-(2-ethylphenyl)-2-(methylamino)propan-1-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-4-10-7-5-6-8-11(10)12(14)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGWTFSCQGXGOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C(C)NC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501348014 | |
Record name | 2-Ethylmethcathinone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501348014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2448055-88-5 | |
Record name | 2-Ethylmethcathinone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501348014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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